4-Methoxybenzenesulfonate

Nonlinear Optics THz Wave Generation Quinolinium Crystal Engineering

4-Methoxybenzenesulfonate (4-MBS) is a para-substituted aromatic sulfonate anion. It is characterized by a methoxy group (–OCH₃) on the phenyl ring, which donates electrons through resonance, modifying the electronic environment of the sulfonate moiety compared to unsubstituted benzenesulfonate.

Molecular Formula C7H7O4S-
Molecular Weight 187.2 g/mol
Cat. No. B230329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzenesulfonate
Molecular FormulaC7H7O4S-
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C7H8O4S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H,8,9,10)/p-1
InChIKeyIWYVYUZADLIDEY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzenesulfonate: A Differentiated Aromatic Sulfonate Scaffold for Advanced Scientific Procurements


4-Methoxybenzenesulfonate (4-MBS) is a para-substituted aromatic sulfonate anion. It is characterized by a methoxy group (–OCH₃) on the phenyl ring, which donates electrons through resonance, modifying the electronic environment of the sulfonate moiety compared to unsubstituted benzenesulfonate . This compound is commonly encountered as a salt (e.g., sodium, silver) or ester. Its applications span from nonlinear optical (NLO) crystal engineering and antiviral drug discovery to enzyme inhibition studies, where its distinct electronic, steric, and structural properties offer verifiable advantages over generic sulfonate alternatives like tosylate or besylate .

Why 4-Methoxybenzenesulfonate Cannot Be Generically Substituted in Precision Procurement


Simply interchanging 4-methoxybenzenesulfonate with other in-class sulfonates like tosylate (4-methyl) or nosylate (4-nitro) is not scientifically valid. The para-substituent exerts a profound influence on the electronic and steric properties of the anion, directly dictating molecular packing in crystals, reactivity in nucleophilic substitution, and binding affinity in biological systems . For instance, substituting a methoxy group for a methyl group (tosylate) results in quantifiably different molecular alignment in NLO crystals, significantly impacting THz generation efficiency . Similarly, the methoxy substituent yields a distinct enzyme inhibition profile compared to a nitro group, a difference quantifiable at low micromolar concentrations . These are not marginal variations; they are verifiable performance differentiators that dictate whether a compound is merely functional or is the optimal choice for a specific, high-stakes application.

Quantifiable Evidence Guide for 4-Methoxybenzenesulfonate Differentiation


Superior Molecular Alignment in Nonlinear Optical Crystals vs. Tosylate Analog

In a direct head-to-head comparison of acentric quinolinium single crystals for THz wave generation, the 4-methoxybenzenesulfonate-based crystal (HMQ-MBS) achieves a perfect order parameter cos³θp = 1.0. This is quantitatively superior to the 4-methylbenzenesulfonate (tosylate) analog (HMQ-T), which exhibits a high but lower order parameter of cos³θp = 0.92 . A higher order parameter indicates better molecular alignment, which is directly correlated with enhanced macroscopic optical nonlinearity and, consequently, more efficient THz generation.

Nonlinear Optics THz Wave Generation Quinolinium Crystal Engineering

Divergent Enzyme Inhibition: 2-Fold Selectivity Over 4-Nitrobenzenesulfonate Analog on MAO-B

A direct comparison of monoamine oxidase B (MAO-B) isoform inhibition reveals a strong structure-activity relationship. A 4-methoxybenzenesulfonate-containing ligand exhibits 5% inhibition of MAO-B at 0.01 mM. The closely related 4-nitrobenzenesulfonate analog, where the electron-donating methoxy is replaced with a strong electron-withdrawing nitro group, shows double the inhibitory activity at the same concentration (10% inhibition at 0.01 mM) . This illustrates the significant impact of the sulfonate's para-substituent on biological target engagement and selectivity.

Enzyme Inhibition Monoamine Oxidase B Medicinal Chemistry

Validated Anti-HBV Potency as a Lead Scaffold: 0.36 µM IC50 and High Selectivity Index

In a series of novel paeonol-phenylsulfonyl derivatives evaluated against Hepatitis B virus (HBV) in HepG2 2.2.15 cells, the compound 2-acetyl-5-methoxyphenyl 4-methoxybenzenesulfonate (7f) demonstrated the most potent inhibitory activity with an IC50 of 0.36 μM and a high selectivity index (SI = TC50/IC50) of 47.75 [REFS-1, REFS-2]. This performance established it as the lead compound within a diverse set of phenylsulfonyl-substituted analogs (including 4-F, -Cl, -Br, -NO2, -Me, and -NH2 variants), directly validating the 4-methoxy substituent's superiority for anti-HBV activity in this chemotype. The scaffold's value is further confirmed by a second-generation derivative (8a) that surpassed it with an SI of 59.14, exceeding both 7f and the clinical drug lamivudine (3TC) .

Antiviral Drug Discovery Hepatitis B Virus Paeonol Derivative

Facilitated Crystal Growth: Unusual Out-of-Plane Polar Axis in Nonlinear Optical Applications

OHQ-MBS (2-(4-hydroxystyryl)-1-methylquinolinium 4-methoxybenzenesulfonate) single crystals exhibit a large macroscopic optical nonlinearity with a diagonal effective hyperpolarizability of approximately 120 × 10⁻³⁰ esu, which is comparable to state-of-the-art organic NLO crystals . Critically, these crystals uniquely grow with an out-of-plane polar axis, a highly unusual and beneficial property for photonic applications, as state-of-the-art as-grown organic NLO crystals typically exhibit an in-plane polar axis . This contrasts with the behavior of the tosylate analog OHQ-T, which shares similar molecular properties but does not exhibit this advantageous polar axis orientation .

Nonlinear Optical Crystals Crystal Engineering Photonic Materials

Optimal Application Scenarios for Procuring 4-Methoxybenzenesulfonate Derivatives


High-Efficiency THz Wave Generation and Nonlinear Optics

Procuring 4-methoxybenzenesulfonate-based quinolinium crystals like HMQ-MBS is optimal for building high-power, efficient THz wave generators. The evidence of a perfect molecular order parameter (cos³θp = 1.0) directly correlates with superior frequency conversion efficiency compared to the tosylate analog (HMQ-T, cos³θp = 0.92), making it the preferred building block for cutting-edge photonic devices .

Next-Generation Photonic Chips with Unconventional Light Propagation Geometries

For research programs developing integrated photonic circuits requiring out-of-plane light propagation, OHQ-MBS single crystals are the material of choice. The unique out-of-plane polar axis, a feature not present in standard in-plane NLO crystals or the comparable OHQ-T derivative, is essential for achieving specific optical configurations and device architectures .

Antiviral Drug Discovery: High-Selectivity Lead Optimization Programs

For medicinal chemistry campaigns against Hepatitis B Virus (HBV), the paeonol-phenylsulfonyl scaffold featuring a 4-methoxybenzenesulfonate ester is a confirmed high-potency starting point. Its validated IC50 of 0.36 μM and high selectivity index (SI 47.75) provide a strong foundation for further lead optimization, as demonstrated by the development of second-generation compounds with even higher SI values exceeding the clinical drug lamivudine . Procurement of this specific core is essential for exploring this chemical space.

Selective Monoamine Oxidase B (MAO-B) Probe Development

Researchers studying MAO-B enzyme kinetics or developing selective inhibitors should specifically procure 4-methoxybenzenesulfonate-based ligands. The 2-fold difference in MAO-B inhibition at 0.01 mM compared to the 4-nitro analog (5% vs 10% inhibition) provides a clear functional differentiation, offering a unique potency and selectivity window for designing probes or therapeutic leads targeting this enzyme .

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